molecular formula C9H9FO3S B15204858 2'-Fluoro-5'-(methylsulfonyl)acetophenone

2'-Fluoro-5'-(methylsulfonyl)acetophenone

Cat. No.: B15204858
M. Wt: 216.23 g/mol
InChI Key: LPRPBJVBZLIBNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Fluoro-5’-(methylsulfonyl)acetophenone is an organic compound with the molecular formula C9H9FO3S and a molecular weight of 216.22 g/mol It is characterized by the presence of a fluoro group at the 2’ position and a methylsulfonyl group at the 5’ position on the acetophenone backbone

Preparation Methods

The synthesis of 2’-Fluoro-5’-(methylsulfonyl)acetophenone typically involves the introduction of the fluoro and methylsulfonyl groups onto the acetophenone structure. One common synthetic route includes the following steps:

    Sulfonylation: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA).

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and the use of catalysts.

Chemical Reactions Analysis

2’-Fluoro-5’-(methylsulfonyl)acetophenone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction.

Scientific Research Applications

2’-Fluoro-5’-(methylsulfonyl)acetophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Fluoro-5’-(methylsulfonyl)acetophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoro and methylsulfonyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar compounds to 2’-Fluoro-5’-(methylsulfonyl)acetophenone include:

    2’-Fluoroacetophenone: Lacks the methylsulfonyl group, making it less polar and potentially less reactive in certain chemical reactions.

    5’-(Methylsulfonyl)acetophenone: Lacks the fluoro group, which may affect its reactivity and binding interactions.

    2’-Chloro-5’-(methylsulfonyl)acetophenone: Similar structure but with a chloro group instead of a fluoro group, which can influence its chemical and biological properties.

The uniqueness of 2’-Fluoro-5’-(methylsulfonyl)acetophenone lies in the combination of the fluoro and methylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C9H9FO3S

Molecular Weight

216.23 g/mol

IUPAC Name

1-(2-fluoro-5-methylsulfonylphenyl)ethanone

InChI

InChI=1S/C9H9FO3S/c1-6(11)8-5-7(14(2,12)13)3-4-9(8)10/h3-5H,1-2H3

InChI Key

LPRPBJVBZLIBNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.